molecular formula C22H27NO4S B5623799 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine

Cat. No. B5623799
M. Wt: 401.5 g/mol
InChI Key: SOGODJQLVCPGFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine, typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in dry methylene dichloride and triethyl amine. This process yields various piperidine derivatives with potential antimicrobial activities, as evidenced by their efficacy against certain bacterial and fungal pathogens (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine and related compounds can be analyzed through various spectroscopic techniques. Such analysis is crucial for confirming the compound's structure and understanding its molecular interactions. For instance, the crystal and molecular structure of related piperidine derivatives have been elucidated using X-ray crystallography, revealing that these compounds typically crystallize in the monoclinic space group with specific cell parameters indicating a distorted tetrahedral geometry around the sulfur atom (Prasad et al., 2008).

Chemical Reactions and Properties

Piperidine derivatives, including 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine, participate in various chemical reactions that underscore their reactivity and functional group transformations. These reactions are integral to the synthesis of biologically active compounds and the exploration of their chemical properties. For example, the synthesis and antimicrobial activity of piperidine derivatives highlight their potential as antimicrobial agents against specific pathogens (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of 3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine, such as melting point, solubility, and crystalline structure, are crucial for its application in various scientific endeavors. These properties can be determined through experimental measurements and are essential for the compound's handling and use in laboratory settings.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are key to understanding its potential applications in chemistry and biology. Investigations into the compound's selective toxicity towards malignant cells, as well as its inhibition of specific enzymes, contribute to a deeper understanding of its chemical behavior and potential therapeutic uses (Pati et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some piperidine derivatives are known to inhibit nitric oxide synthase .

Safety and Hazards

As with any chemical compound, handling requires appropriate safety measures. The compound should not be ingested or come into contact with the skin or eyes .

Future Directions

The design and synthesis of piperidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry . Further studies could focus on exploring the biological activity of such compounds and optimizing their properties for specific applications.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methylsulfonylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-22(13-18-6-9-20-21(12-18)27-16-26-20)10-3-11-23(15-22)14-17-4-7-19(8-5-17)28(2,24)25/h4-9,12H,3,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGODJQLVCPGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine

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